1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene
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Overview
Description
1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene is a compound that features a benzene ring substituted with two triazole-thio-methyl groups. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry .
Preparation Methods
The synthesis of 1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole rings can be reduced under specific conditions, although this is less common.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene involves its interaction with various molecular targets. The triazole rings can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical pathways. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity, allowing it to interact with enzymes and receptors .
Comparison with Similar Compounds
1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene can be compared with other triazole derivatives, such as:
1,4-bis(4H-1,2,4-triazol-4-yl)benzene: Similar in structure but lacks the thioether linkage, which may affect its reactivity and applications.
1,3-bis(4H-1,2,4-triazol-4-yl)benzene:
These comparisons highlight the unique features of this compound, particularly its thioether linkages, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
5-[[4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S2/c1-2-10(6-20-12-14-8-16-18-12)4-3-9(1)5-19-11-13-7-15-17-11/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRPGAWBXLEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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